3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 2-fluorobenzyl chloride.
Formation of Intermediate: 4-ethoxyaniline is reacted with phosgene to form 4-ethoxyphenyl isocyanate.
Cyclization: The intermediate is then subjected to cyclization with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the quinazolinone core.
Thioether Formation:
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Antimicrobial Activity: It may exhibit antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anticancer Agents: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Anti-inflammatory Agents: It may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry:
Pharmaceuticals: The compound can be used in the development of new pharmaceutical drugs.
Agrochemicals: It may find applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-Ethoxyphenyl)-2-((2-bromobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-Ethoxyphenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
Comparison:
- Uniqueness: The presence of the ethoxy group and the fluorobenzyl thioether moiety in 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone imparts unique chemical and biological properties compared to its analogs.
- Activity: The fluorine atom in the benzyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity.
Properties
CAS No. |
763113-61-7 |
---|---|
Molecular Formula |
C23H19FN2O2S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H19FN2O2S/c1-2-28-18-13-11-17(12-14-18)26-22(27)19-8-4-6-10-21(19)25-23(26)29-15-16-7-3-5-9-20(16)24/h3-14H,2,15H2,1H3 |
InChI Key |
JZFFPPUHVRKUBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.